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Compound of Interest

Compound Name: 2-Methoxyethyl methanesulfonate

Cat. No.: B041135 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxyethyl methanesulfonate (MMS), a potent alkylating agent, serves as a valuable

chemical probe for elucidating the intricate three-dimensional structures of nucleic acids. By

selectively modifying accessible nucleotide bases, MMS footprinting techniques provide single-

nucleotide resolution insights into RNA and DNA secondary and tertiary structures, as well as

their interactions with proteins and small molecules. This information is critical for

understanding gene regulation, ribozyme catalysis, and for the rational design of nucleic acid-

targeting therapeutics.

This document provides detailed application notes and experimental protocols for utilizing MMS

in nucleic acid structure analysis, with a focus on RNA footprinting.

Principle of MMS Footprinting
MMS methylates the N7 position of guanine and the N3 position of adenine in DNA, and

primarily the N1 of adenine and N3 of cytosine in RNA. These modifications occur preferentially

at nucleotides that are not involved in base-pairing or protected by protein binding, thus

creating a "footprint" of the nucleic acid's structure. The sites of modification can then be

identified by primer extension, where reverse transcriptase stalls at the modified base, or by
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next-generation sequencing-based methods (e.g., DMS-MaPseq), which detect mutations at

modification sites.

Applications in Research and Drug Development
RNA Structure Determination: Elucidating the secondary and tertiary structure of non-coding

RNAs, riboswitches, and viral RNA genomes.

RNA-Protein Interaction Mapping: Identifying the binding sites of RNA-binding proteins and

characterizing the conformational changes upon binding.

RNA Folding and Dynamics: Studying the folding pathways and dynamic nature of RNA

molecules.

Drug Discovery: Screening for small molecules that bind to specific RNA structures and

characterizing their binding sites.

Therapeutic Oligonucleotide Design: Assessing the structural impact of chemical

modifications on antisense oligonucleotides and siRNAs.

Quantitative Data Summary
The following table summarizes representative quantitative data from DMS/MMS footprinting

experiments, highlighting the accuracy of structure prediction when informed by chemical

probing data.
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RNA Analyte Method
Accuracy
Metric

Value Reference

Six non-coding

RNAs

DMS-guided

modeling

False Negative

Rate
9.5% [1][2]

Six non-coding

RNAs

DMS-guided

modeling

False Discovery

Rate
11.6% [1][2]

Yeast 18S rRNA DMS-MaPseq

Correlation (r)

with known

structure

0.94 [3][4]

Human

Ribosome

Chemical

Footprinting

Conformational

Changes

Observed in 18S

and 28S rRNA

upon translation

termination

[5]

HIV-1 Genome SHAPE-MaP
Base Pairs

Identified

>90% of

accepted pairs
[6]

Experimental Protocols
Protocol 1: In Vitro RNA Footprinting with Methyl
Methanesulfonate (MMS)
This protocol describes the chemical modification of in vitro transcribed RNA with MMS,

followed by analysis using reverse transcription and gel electrophoresis.

Materials:

In vitro transcribed and purified RNA

MMS (Caution: highly toxic and carcinogenic, handle with appropriate safety precautions)

RNA folding buffer (e.g., 50 mM Na-cacodylate pH 7.5, 5 mM MgCl2, 100 mM KCl)

Stop solution (e.g., 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol, 0.1 M EDTA)

Reverse transcriptase and corresponding buffer
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Radiolabeled or fluorescently labeled DNA primer

dNTPs

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Phenol:chloroform:isoamyl alcohol

Ethanol

Procedure:

RNA Folding:

Resuspend 1-5 pmol of RNA in 10 µL of RNase-free water.

Heat at 90°C for 2 minutes, then place on ice for 2 minutes.

Add 10 µL of 2x RNA folding buffer.

Incubate at 37°C for 30 minutes to allow the RNA to fold.

MMS Modification:

Prepare a fresh 1:50 dilution of MMS in ethanol.

Add 1 µL of diluted MMS to the folded RNA reaction.

Incubate at 37°C for 5-10 minutes. The incubation time may need to be optimized.

Quench the reaction by adding 200 µL of stop solution.

RNA Purification:

Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the

modified RNA.

Resuspend the RNA pellet in 10 µL of RNase-free water.
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Primer Extension:

Anneal 1 pmol of labeled primer to the modified RNA by heating to 65°C for 5 minutes and

then slowly cooling to room temperature.

Set up the reverse transcription reaction according to the manufacturer's instructions.

Incubate at the appropriate temperature for 30-60 minutes.

Analysis:

Stop the reverse transcription reaction and purify the cDNA products.

Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing

ladder generated from the same primer and unmodified RNA.

The bands on the gel represent sites where reverse transcriptase terminated, which are

one nucleotide 3' to the modified base.

Protocol 2: In Vivo RNA Structure Probing using DMS-
MaPseq (Adapted)
This protocol provides a general workflow for in vivo RNA structure analysis using DMS,

followed by mutational profiling with sequencing. This method is powerful for studying RNA

structure within its native cellular environment.

Materials:

Cell culture of interest

Dimethyl Sulfate (DMS) (Caution: handle with extreme care in a chemical fume hood)

Quenching solution (e.g., containing β-mercaptoethanol)

RNA extraction kit

DNase I
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Reverse transcriptase capable of reading through modified bases (e.g., TGIRT)

PCR amplification reagents

Next-generation sequencing library preparation kit

Procedure:

In Vivo DMS Treatment:

Grow cells to the desired confluency.

Treat cells directly in the culture medium with an optimized concentration of DMS (e.g., 1-

5%) for a short duration (e.g., 2-5 minutes).

Quench the DMS reaction by adding a quenching solution.

RNA Extraction and Preparation:

Immediately harvest the cells and extract total RNA using a standard protocol.

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Reverse Transcription with Mutational Profiling:

Perform reverse transcription using a reverse transcriptase that introduces mutations at

the sites of DMS modification.[4][7]

Use either random primers for transcriptome-wide analysis or gene-specific primers for

targeted analysis.

Library Preparation and Sequencing:

Generate a cDNA library from the reverse transcription products.

Perform PCR amplification of the library.

Sequence the library using a high-throughput sequencing platform.
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Data Analysis:

Align the sequencing reads to the reference genome or transcriptome.

Identify mutation rates at each nucleotide position.

Normalize the mutation rates to calculate reactivity scores.

Use the reactivity scores as constraints for RNA secondary structure prediction using

software like RNAstructure.

Visualizations
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Caption: Workflow for nucleic acid structure probing using MMS.
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Caption: Logic of RNA-protein footprinting using MMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling Nucleic Acid Secrets: 2-Methoxyethyl
Methanesulfonate as a Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041135#2-methoxyethyl-methanesulfonate-as-a-
chemical-probe-for-nucleic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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